Salicylic acid, valerate
Overview
Description
Salicylic acid is an organic compound with the formula HOC6H4COOH . It is a colorless (or, white), bitter-tasting solid . It is a precursor to and a metabolite of aspirin (acetylsalicylic acid) . It is a plant hormone and has been listed by the EPA Toxic Substances Control Act (TSCA) Chemical Substance Inventory as an experimental teratogen . Salicylic acid is used to treat many skin disorders, such as acne, dandruff, psoriasis, seborrheic dermatitis of the skin and scalp, calluses, corns, common warts, and plantar warts, depending on the dosage form and strength of the preparation .
Synthesis Analysis
Salicylic acid is synthesized from salicylaldehyde . In modern times, salicylic acid is administered in the form of aspirin which is less irritating to the stomach than salicylic acid . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .Molecular Structure Analysis
The structural formula of Salicylic Acid is C6H4(OH)COOH . It contains a hydroxyl group (–OH group) attached at the ortho position with respect to the carboxylic acid functional group (–COOH group) present on the benzene ring . The molecular weight (or molar mass) of Salicylic Acid is 138.12 g/mol .Chemical Reactions Analysis
Salicylic acid directly irreversibly inhibits COX-1 and COX-2 to decrease conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .Physical And Chemical Properties Analysis
Salicylic acid is a colorless to white crystals . It is odorless . The density is 1.443 g/cm3 (20 °C) . The melting point is 158.6 °C (317.5 °F; 431.8 K) . The boiling point is 211 °C (412 °F; 484 K) at 20 mmHg . It is soluble in ether, CCl4, benzene, propanol, acetone, ethanol, oil of turpentine, toluene .Scientific Research Applications
Role in Plant Growth and Development
Salicylic acid (SA) has been extensively researched for its role in plant growth and development. It functions as an endogenous signal mediating plant defense responses against pathogens and is crucial in regulating physiological and biochemical processes throughout a plant's lifespan. SA is involved in the plant response to various abiotic stresses, such as drought, chilling, heavy metal toxicity, heat, and osmotic stress, confirming its vital role in plant health and disease (Rivas-San Vicente & Plasencia, 2011).
Inducing Systemic Acquired Resistance in Plants
Research has shown that SA is essential for inducing systemic acquired resistance in plants. This was evidenced in studies involving transgenic tobacco plants, where those unable to accumulate SA were defective in developing resistance against tobacco mosaic virus, highlighting the indispensable role of SA in plant immunity (Gaffney et al., 1993).
Mitigating Water Stress in Agricultural Crops
SA is known to mitigate water stress in agricultural crops like wheat and tomato. It induces multiple stress tolerance in plants, including drought, by modulating growth, metabolic profiles, and activating defense mechanisms. For example, foliar application of SA has been shown to improve photosynthesis and various physiological characteristics in stressed plants, thereby enhancing productivity (Singh & Usha, 2003), (Aires et al., 2022).
Application in Alleviating Plant Stress
SA is utilized for alleviating various stresses in plants, including pathogen virulence, heavy metal stresses, salt stress, and toxicities of other elements. Its application improves plant health under adverse conditions by acting as an antioxidant, scavenging reactive oxygen species, and activating antioxidant systems in plants (Wani et al., 2016).
Enhancing Drought Tolerance in Plants
The application of SA has been found to enhance drought tolerance in plants like Capsicum. Seed treatment with SA improved physiological and morphological parameters, indicating its potential as a growth regulator in water-stressed conditions (Prabha & Negi, 2014).
Role in Combating Cadmium Stress
SA plays a significant role in combating cadmium stress in plants. It helps in regulating plant growth, reducing Cd uptake and distribution, protecting membrane integrity, enhancing the antioxidant defense system, and improving photosynthetic capacity. This indicates the potential of SA in alleviating heavy metal toxicity in plants (Liu et al., 2016).
Safety And Hazards
Salicylic acid can cause moderate chemical burns if used in high concentrations . Inhalation of dust irritates the nose and throat . Vomiting may occur spontaneously if large amounts are swallowed . Contact with eyes causes irritation, marked pain, and corneal injury which should heal . Prolonged or repeated skin contact may cause marked irritation or even a mild burn .
properties
IUPAC Name |
2-pentanoyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZBTMHUNVIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214422 | |
Record name | Salicylic acid, valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylic acid, valerate | |
CAS RN |
64206-54-8 | |
Record name | 2-[(1-Oxopentyl)oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64206-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valerylsalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylic acid, valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.